![molecular formula C18H17N5O2 B2733048 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline CAS No. 2097895-58-2](/img/structure/B2733048.png)
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline” is a chemical compound with the molecular formula C18H17N5O2. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound also contains a quinoxaline moiety, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The pyrimidine moiety can be synthesized from simple materials like carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoxaline moiety is a nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions depending on the conditions and reagents used . Similarly, the quinoxaline moiety can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a pyrrolidine ring and a quinoxaline moiety could influence its physicochemical parameters .Scientific Research Applications
Heterocyclic Compound Synthesis
Chemical Modifications and Synthesis Techniques
- The synthesis of pyrrolo[1,2-a]quinoxalines, including methods for selective halogenation, has been developed, allowing for diverse functionalization. This technique is crucial for pharmaceutical research and organic synthesis, demonstrating the compound's versatility and potential for creating novel derivatives (Huy X Le et al., 2021).
- A practical approach to pyrrolo- and indolo[1,2-a]quinoxalines has been achieved through an oxidative reaction, showcasing the environmentally friendly synthesis of these compounds (Chao Wang et al., 2015).
- The rapid synthesis of 2,3-disubstituted quinoxalines in water using bismuth(III) catalysis highlights the efficiency and mild conditions of the process. This method underscores the importance of quinoxalines in medicinal chemistry and drug discovery (J. Yadav et al., 2008).
Applications in Drug Discovery and Biological Studies
- Quinolines and quinoxalines serve as "parental" compounds for synthesizing molecules with significant medical benefits, particularly showing anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of a broad spectrum of biologically active derivatives (V. Solomon & H. Lee, 2011).
- The development of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones showcases a novel method for preparing key structural motifs in bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring and the quinoxaline moiety are both versatile scaffolds in drug discovery, and compounds containing these moieties could be designed with different biological profiles .
properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-19-8-6-17(21-12)25-13-7-9-23(11-13)18(24)16-10-20-14-4-2-3-5-15(14)22-16/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNPKDEPKYANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732965.png)
![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)
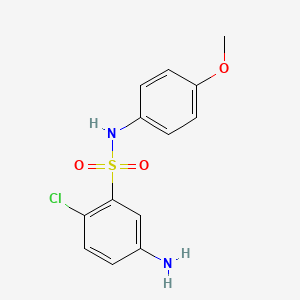
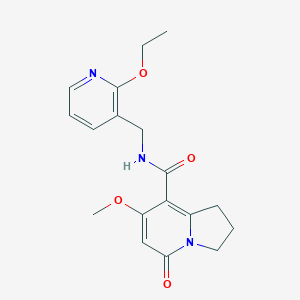
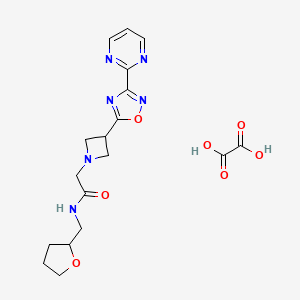
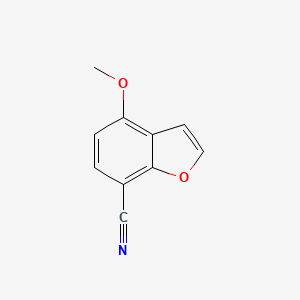
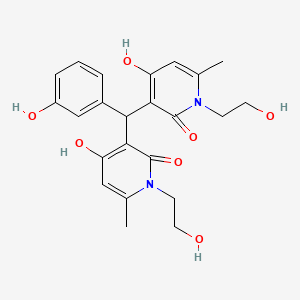
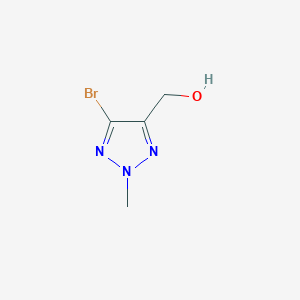
![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)
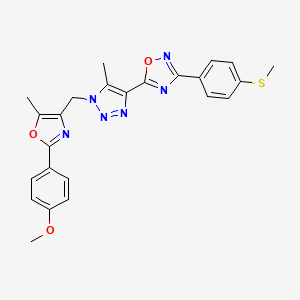
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)
![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)
![2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]acetic acid](/img/structure/B2732985.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)